(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone
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Overview
Description
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone is a complex organic compound that features a triazole ring substituted with dimethylamino groups and a thienyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Related compounds, such as indole derivatives, have been associated with a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Compounds with similar structures, such as indole derivatives, have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone typically involves the reaction of 3,5-diamino-1,2,4-triazole with 2-thiophenecarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(dimethylamino)-1,2,4-triazole: Similar triazole core but lacks the thienyl group.
2-Thiophenecarbonyl chloride: Contains the thienyl group but lacks the triazole ring.
Dimethylaminothiophene derivatives: Similar thienyl group with dimethylamino substitutions.
Uniqueness
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone is unique due to the combination of the triazole ring and the thienyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-14(2)10-12-11(15(3)4)16(13-10)9(17)8-6-5-7-18-8/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXKNQJLDRAHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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